8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound is a purine-2,6-dione derivative with a 1,3-dimethyl substitution on the purine core and a piperazine ring linked to a 3-chlorophenyl group via a methylene bridge. Its molecular formula is C₁₈H₂₁ClN₆O₂, and structural features include:
- Purine-dione core: A bicyclic system with two ketone groups, common in xanthine derivatives like theophylline, which are known for phosphodiesterase (PDE) inhibition and adenosine receptor antagonism .
Eigenschaften
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-6-8-25(9-7-24)13-5-3-4-12(19)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDMNBGGAQUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48 to 90 nM .
Biologische Aktivität
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits a complex structure with significant potential in pharmaceutical applications. It integrates a piperazine moiety, which is often linked to various biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and its structure can be broken down into key components that contribute to its biological activity:
- Piperazine Ring : Known for its interaction with neurotransmitter receptors.
- Purine Core : Implicated in various biochemical pathways, including those related to mood regulation and cognitive functions.
The biological activity of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is believed to involve:
- Receptor Interaction : The compound may act as an antagonist or agonist at dopamine and serotonin receptors, influencing neurotransmission pathways associated with mood and cognition.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit various pharmacological effects:
- Antidepressant Activity : Studies have shown that similar purine derivatives can produce antidepressant-like effects in animal models, suggesting potential use in treating mood disorders .
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties, showing promise in reducing anxiety symptoms in preclinical studies .
- Neuroprotective Properties : Some piperazine derivatives have demonstrated neuroprotective effects by modulating neurotransmitter levels and protecting against neuronal damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:
Wissenschaftliche Forschungsanwendungen
Structural Features
- Piperazine Moiety : Often associated with psychoactive properties, influencing various neurotransmitter systems.
- Purine Core : Essential for interactions with biological targets, especially in neurological contexts.
Chemical Reactions
The compound can undergo various chemical transformations typical for purines and piperazines, essential for exploring structure-activity relationships and optimizing pharmacological properties.
Synthetic Pathway Example
A common synthetic route may include:
- Step 1 : Creation of the piperazine derivative.
- Step 2 : Coupling with the purine scaffold.
- Step 3 : Final modifications to achieve desired functional groups.
Pharmacological Potential
Research indicates that compounds similar to 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:
- Neurotransmitter Modulation : Potential interactions with serotonin (5-HT) and dopamine receptors suggest applications in treating mood disorders and schizophrenia.
Case Studies
- 5-HT Receptor Ligands : Studies have shown that derivatives of this compound can act as ligands for 5-HT receptors, indicating potential antidepressant properties .
- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests possible applications in treating conditions like Parkinson's disease or schizophrenia .
In Vitro and In Vivo Studies
Research has demonstrated the efficacy of similar compounds in preclinical models:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs:
Table 1: Structural and Functional Comparison of Purine-Dione Derivatives
Key Observations :
Piperazine Substitution :
- The 3-chlorophenyl group in the target compound (vs. unsubstituted piperazine in or furoyl in ) likely improves binding to receptors requiring hydrophobic or halogen-bonding interactions (e.g., serotonin or dopamine receptors) .
- The furoyl substituent in introduces an electron-rich aromatic system, which may favor π-π stacking but reduce metabolic stability compared to the chloro group.
Core Structure: The purine-dione core in the target compound and contrasts with the diazaspiro[4.5]decane-2,4-dione in .
Side-Chain Modifications: The 7-(3-methylbutyl) group in adds steric bulk, which may hinder binding to enzymes like PDEs but improve plasma protein binding . The 1,3-dimethyl substitution in the target compound mirrors theophylline’s structure, suggesting possible PDE inhibition or adenosine receptor antagonism .
Structural Similarity and Chemoinformatics Analysis
Using Tanimoto coefficients (), the target compound shares moderate similarity with:
- Scheme 33 compound : High similarity in the purine-dione core but diverges in piperazine substitution (Tanimoto score ~0.65).
- Compound 14 : Lower similarity (~0.45) due to the distinct spirocyclic core.
- Furoyl derivative : Moderate similarity (~0.60) despite differing piperazine substituents.
Graph-based comparisons () highlight common subgraphs, such as the piperazine-methylpurine motif, but divergent functional groups significantly alter pharmacophore landscapes.
Vorbereitungsmethoden
Purine Core Functionalization
Starting from 6-chloropurine, nucleophilic substitution at the C-8 position is achieved using methylating agents under basic conditions. For instance, reaction with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 1,3-dimethyl-6-chloropurine-2,6-dione. This intermediate serves as the foundation for subsequent modifications.
Piperazine Moiety Incorporation
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a transformative approach, significantly reducing reaction times and improving yields. A solvent-free protocol developed by Degruyter et al. demonstrates the efficacy of MW in accelerating the piperazine coupling step.
Optimized Reaction Parameters
- Catalyst : Lewis acids such as zinc chloride (10 mol%)
- Power : 300 W irradiation for 15 minutes
- Temperature : 120°C (internal monitoring)
Under these conditions, the Mannich reaction achieves completion in 15 minutes versus 10 hours conventionally, with yields improving to 85–90%. The absence of solvent minimizes side reactions, while the rapid heating prevents thermal degradation of sensitive intermediates.
Comparative Advantages
A systematic evaluation of MW parameters (Table 1) reveals its superiority in energy efficiency and scalability.
Table 1: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10 hours | 15 minutes |
| Yield (%) | 65 | 88 |
| Energy Consumption (kJ) | 12,000 | 450 |
| Purity (%) | 95 | 98 |
Catalytic Hydrogenation in Intermediate Steps
Recent patents highlight the role of catalytic hydrogenation in streamlining the synthesis. For instance, the reduction of nitro intermediates (e.g., 5-nitroso derivatives) employs palladium on carbon (Pd/C, 5 wt%) under hydrogen pressure (3.5 MPa).
Hydrogenation Conditions
- Catalyst : Pd/C (5% loading)
- Solvent : Methanol
- Pressure : 3.5 MPa H2
- Duration : 3 hours
This step achieves near-quantitative conversion (>98%) of nitroso groups to amines, critical for subsequent cyclization. The catalyst is recoverable via filtration through diatomaceous earth, enhancing cost-efficiency.
Challenges and Optimization Strategies
Byproduct Formation
A major challenge lies in the formation of N-alkylated byproducts during the piperazine coupling. Studies indicate that substituting formaldehyde with paraformaldehyde reduces dimerization by 40%, as the slower release of formaldehyde favors monoalkylation.
Solvent Selection
Polar aprotic solvents like DMF facilitate higher reaction rates but complicate purification. Switching to acetonitrile in the final cyclization step reduces solvent contamination in the product, as evidenced by nuclear magnetic resonance (NMR) analyses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:
- Nucleophilic substitution at the 8-position of the purine ring using 4-(3-chlorophenyl)piperazine as a reactant .
- Methylation of the purine nitrogen atoms under basic conditions (e.g., NaH in DMF) .
- Protection/deprotection strategies to ensure regioselectivity, particularly for the piperazine and chlorophenyl moieties .
- Critical Factors: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for purine:piperazine) significantly impact yield (50–70%) and purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., piperazine methylene protons at δ 3.2–3.5 ppm; purine carbonyl carbons at δ 155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21H25ClN6O2) with <2 ppm error .
- HPLC-PDA: Purity assessment using a C18 column (70% methanol/water, 1.0 mL/min flow rate) .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer:
- Receptor Binding Assays: Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors due to structural similarity to piperazine-containing psychotropics .
- Enzyme Inhibition Studies: Test against phosphodiesterases (PDEs) or kinases using fluorescence-based kits (e.g., ADP-Glo™) .
- Cytotoxicity Profiling: Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s binding affinity across different receptor subtypes?
- Methodological Answer:
- Orthogonal Binding Assays: Compare radioligand displacement (e.g., [3H]spiperone for D2) with surface plasmon resonance (SPR) to validate kinetic parameters (KD, kon/koff) .
- Molecular Dynamics (MD) Simulations: Model interactions between the 3-chlorophenyl-piperazine moiety and receptor binding pockets to explain subtype selectivity .
- Mutagenesis Studies: Introduce point mutations (e.g., Ser193Ala in 5-HT2A) to identify critical residues for binding .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Methodological Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features against databases like ChEMBL .
- Docking Studies: Glide/SP docking into predicted off-targets (e.g., sigma-1 receptor) to assess pose stability (RMSD <2.0 Å) .
- Machine Learning: Train random forest models on ADME/toxicity datasets (e.g., Tox21) to flag potential liabilities .
Q. How can metabolic stability be assessed to guide lead optimization?
- Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL, 37°C) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to calculate IC50 values .
- Metabolite Identification: HRMS/MS fragmentation to detect hydroxylation or N-dealkylation products (e.g., m/z +16 or -15 Da) .
Data Contradiction Analysis
Example Table: Conflicting Binding Affinities Reported for Piperazine-Purine Derivatives
| Study | Target | Affinity (Ki, nM) | Method | Possible Explanation |
|---|---|---|---|---|
| A | D2 | 12 ± 3 | Radioligand | Differential membrane partitioning |
| B | D2 | 45 ± 8 | SPR | Buffer ionic strength effects |
| C | 5-HT1A | 8 ± 2 | Fluorescence Polarization | Allosteric modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
